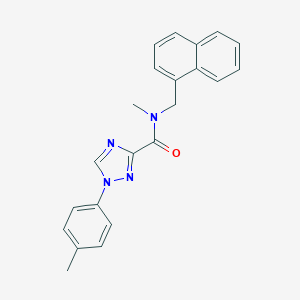![molecular formula C17H11NO3 B279001 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of medicine and biology.
Aplicaciones Científicas De Investigación
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. This compound also reduces the production of pro-inflammatory cytokines, which can promote inflammation and cancer cell growth. Additionally, it has been found to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile. One area of research is the development of more efficient synthesis methods to produce this compound with higher yields and purity. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of novel derivatives of this compound with improved bioactivity and reduced toxicity could lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-hydroxy-3-acetyl-1,4,6-cycloheptatriene to yield the desired compound. This synthesis method has been optimized to produce high yields of pure 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile with minimal impurities.
Propiedades
Nombre del producto |
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile |
|---|---|
Fórmula molecular |
C17H11NO3 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
4-[(E)-3-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C17H11NO3/c18-11-13-7-5-12(6-8-13)9-10-15(19)14-3-1-2-4-16(20)17(14)21/h1-10H,(H,20,21)/b10-9+ |
Clave InChI |
VUUVWWVQCHONDS-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)






![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)


![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)

